- Preparation of organic nitriles from aldoximes., World Intellectual Property Organization, , ,

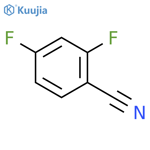

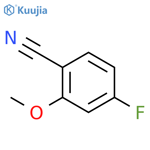

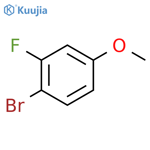

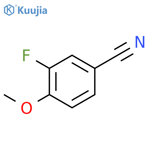

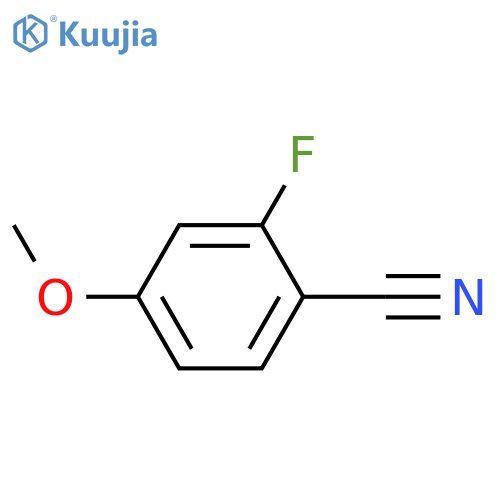

Cas no 94610-82-9 (2-Fluoro-4-methoxybenzonitrile)

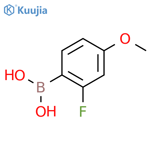

94610-82-9 structure

Nom du produit:2-Fluoro-4-methoxybenzonitrile

Numéro CAS:94610-82-9

Le MF:C8H6FNO

Mégawatts:151.137745380402

MDL:MFCD00509374

CID:61739

PubChem ID:639878

2-Fluoro-4-methoxybenzonitrile Propriétés chimiques et physiques

Nom et identifiant

-

- 2-Fluoro-4-methoxybenzonitrile

- 3-Fluoro-4-cyanoanisole

- 2-fluoro-4-methoxybenzenecarbonitrile

- 2-Fluoro-4-methoxy-benzonitrile

- 3-Fluor-4-cyano-anisol

- 4-Cyano-3-fluoroanisole

- 4-methoxy-2-fluorobenzonitrile

- benzonitrile,2-fluoro-4-methoxy

- fluoro-4-methoxy-benzonitrile

- benzonitrile, 2-fluoro-4-methoxy-

- 3-FLUORO-4-CYANO ANISOLE

- 3-FLUORO-4-CYANO ANISOL

- PubChem4783

- KSC494M1T

- 2-fluor-4-methoxybenzonitrile

- HWKUZTFIZATJPM-UHFFFAOYSA-N

- WT445

- SBB055495

- WT220

- 2-Fluoro-4-methoxybenzonitrile (ACI)

- FS-1326

- CS-W008288

- SY103944

- Z1160930711

- EN300-106135

- DB-008199

- AC-4076

- 94610-82-9

- DTXSID20348678

- MFCD00509374

- DTXCID00299750

- AKOS006343216

- SCHEMBL2539990

-

- MDL: MFCD00509374

- Piscine à noyau: 1S/C8H6FNO/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,1H3

- La clé Inchi: HWKUZTFIZATJPM-UHFFFAOYSA-N

- Sourire: N#CC1C(F)=CC(OC)=CC=1

Propriétés calculées

- Qualité précise: 151.04300

- Masse isotopique unique: 151.043

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 11

- Nombre de liaisons rotatives: 1

- Complexité: 174

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Nombre d'tautomères: Rien du tout

- Le xlogp3: 1.7

- Surface topologique des pôles: 33

- Charge de surface: 0

Propriétés expérimentales

- Couleur / forme: White to Yellow Solid

- Dense: 1.18

- Point de fusion: 62-65°C

- Point d'ébullition: 233.9°Cat760mmHg

- Point d'éclair: 95.3°C

- Indice de réfraction: 1.505

- Le PSA: 33.02000

- Le LogP: 1.70598

2-Fluoro-4-methoxybenzonitrile Informations de sécurité

-

Symbolisme:

- Mot signal:Danger

- Description des dangers: H331,H302,H312,H315,H319,H335

-

Déclaration d'avertissement:

P261,P305

P351

P338,P302

P352,P321,P405,P501A - Numéro de transport des marchandises dangereuses:UN 3276

- Code de catégorie de danger: 20/21/22-36/37/38

- Instructions de sécurité: S23; S36/37/39

-

Identification des marchandises dangereuses:

- Niveau de danger:6.1

- Terminologie du risque:R20/21/22

- Conditions de stockage:Store at room temperature

- Groupe d'emballage:III

2-Fluoro-4-methoxybenzonitrile Données douanières

- Code HS:2926909090

- Données douanières:

Code douanier chinois:

2926909090Résumé:

2926909090 autres composés à base de nitrile. TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 30,0%

Éléments de déclaration:

Nom du produit, contenu du composant, pour

Résumé:

HS: 2926909090 autres composés fonctionnels nitriles TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 30,0%

2-Fluoro-4-methoxybenzonitrile PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| AstaTech | 24124-5/G |

3-FLUORO-4-CYANOANISOLE |

94610-82-9 | 97% | 5g |

$123 | 2023-09-18 | |

| AstaTech | 24124-25/G |

3-FLUORO-4-CYANOANISOLE |

94610-82-9 | 97% | 25/G |

$204 | 2022-03-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F20880-5g |

2-Fluoro-4-methoxybenzonitrile |

94610-82-9 | 97% | 5g |

¥1248.0 | 2023-09-07 | |

| Enamine | EN300-106135-5.0g |

2-fluoro-4-methoxybenzonitrile |

94610-82-9 | 95% | 5g |

$40.0 | 2023-05-03 | |

| Enamine | EN300-106135-0.1g |

2-fluoro-4-methoxybenzonitrile |

94610-82-9 | 95% | 0.1g |

$19.0 | 2023-10-28 | |

| eNovation Chemicals LLC | D403743-1kg |

2-Fluoro-4-methoxybenzonitrile |

94610-82-9 | 97% | 1kg |

$3600 | 2024-06-05 | |

| Apollo Scientific | PC1358-5g |

2-Fluoro-4-methoxybenzonitrile |

94610-82-9 | 98% | 5g |

£18.00 | 2025-02-19 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F810199-1g |

2-Fluoro-4-methoxybenzonitrile |

94610-82-9 | 97% | 1g |

¥105.30 | 2022-01-10 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F810199-200mg |

2-Fluoro-4-methoxybenzonitrile |

94610-82-9 | 97% | 200mg |

¥27.00 | 2022-01-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020188-5g |

2-Fluoro-4-methoxybenzonitrile |

94610-82-9 | 97% | 5g |

437.0CNY | 2021-07-05 |

2-Fluoro-4-methoxybenzonitrile Méthode de production

Synthetic Routes 1

Conditions de réaction

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Solvents: 1,4-Dioxane ; 48 h, 45 °C

Référence

- Regioselective SNAr reactions of substituted difluorobenzene derivatives: practical synthesis of fluoroaryl ethers and substituted resorcinols, Tetrahedron Letters, 2009, 50(27), 3776-3779

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Oxygen Catalysts: Acridinium, 3,6-bis(1,1-dimethylethyl)-10-phenyl-9-(2,4,6-trimethylphenyl)-, tet… Solvents: Acetonitrile , Water ; 24 h, pH 9, rt

Référence

- Direct C-H Cyanation of Arenes via Organic Photoredox Catalysis, Journal of the American Chemical Society, 2017, 139(8), 2880-2883

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Zinc Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , Tris(dibenzylideneacetone)dipalladium Solvents: Dimethylformamide ; 16 h, 120 °C; 120 °C → rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Référence

- Design of an electron-withdrawing benzonitrile ligand for Ni-catalyzed cross-coupling involving tertiary nucleophiles, ChemRxiv, 2021, 1, 1-14

Synthetic Routes 5

Conditions de réaction

Référence

- Synthesis of [1]benzothieno[3,2-d]pyrimidines substituted with electron donating substituents on the benzene ring, Journal of Heterocyclic Chemistry, 1997, 34(4), 1163-1172

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Lead tetraacetate , Ammonia Solvents: Toluene

Référence

- Synthesis and pharmacological investigations of novel benzimidazoles as fluorescent ligands of the estrogen receptor, 2006, , ,

Synthetic Routes 7

Conditions de réaction

Référence

- The synthesis and transition temperatures of benzoate ester derivatives of 2-fluoro-4-hydroxy- and 3-fluoro-4-hydroxybenzonitriles, Helvetica Chimica Acta, 1984, 67(6), 1572-9

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Zinc Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , Tris(dibenzylideneacetone)dipalladium Solvents: Dimethylformamide ; 16 h, 120 °C; 120 °C → rt

1.2 Reagents: Water

1.2 Reagents: Water

Référence

- Design of an Electron-Withdrawing Benzonitrile Ligand for Ni-Catalyzed Cross-Coupling Involving Tertiary Nucleophiles, Journal of the American Chemical Society, 2021, 143(27), 10422-10428

Synthetic Routes 9

Conditions de réaction

1.1 Solvents: Methanol

Référence

- Preparation of cyanofluorophenol from 2,4-difluorobenzonitrile and alcohols, Japan, , ,

Synthetic Routes 10

Conditions de réaction

1.1 Reagents: Potassium fluoride Solvents: Dimethylformamide

Référence

- Methods for rapid formation of chemicals including positron emission tomography biomarkers, United States, , ,

Synthetic Routes 11

Conditions de réaction

1.1 Reagents: Bromine Solvents: Chloroform ; 7 h, 60 °C

1.2 Solvents: Dimethylformamide ; overnight, reflux

1.2 Solvents: Dimethylformamide ; overnight, reflux

Référence

- Triazolylacetylpiperaizne compounds as mGlu5 receptor modulators and their preparation, United States, , ,

Synthetic Routes 12

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 2 h, reflux; reflux → rt

Référence

- Preparation of benzo[4,5]furo[3,2-b]pyridin-2-ones and pyrido[3,2-b]indol-2-ones as inhibitors of HIV reverse transcriptase, World Intellectual Property Organization, , ,

Synthetic Routes 13

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 21 h, rt

Référence

- Preparation of [(hetero)aryloxy]phenylalkylamines as inhibitors of nitric oxide synthase for treatment of inflammatory diseases, pain, and CNS diseases, World Intellectual Property Organization, , ,

Synthetic Routes 14

Conditions de réaction

Référence

- Preparation of aromatic hydroxyamidine derivatives and their use as leukotriene receptor antagonists., European Patent Organization, , ,

Synthetic Routes 15

Conditions de réaction

1.1 Reagents: Sodium carbonate Catalysts: 2241939-24-0 Solvents: Tetrahydrofuran , Xylene , Water ; 2.5 h, rt

Référence

- Oxidative cyanide-free cyanation on arylboronic acid derivatives using aryl/heteroaryl thiocyanate using novel IL-PdCl4 catalyst under mild condition, Journal of Sulfur Chemistry, 2018, 39(5), 507-515

Synthetic Routes 16

Conditions de réaction

1.1 Reagents: 1,1,2,2-Tetrafluoro-N,N-dimethylethanamine , Diisopropylethylamine Solvents: Acetonitrile ; 2 h, 82 °C

Référence

- Fluorinated Vilsmeier Reagent: TFEDMA-mediated Synthesis of Aryl-cyanides and Aryl-amides via the Activation of Oximes, Asian Journal of Organic Chemistry, 2023, 12(6),

Synthetic Routes 17

Conditions de réaction

Référence

- Preparation of heterocyclic compounds for the treatment of pain, in particular neuropathic pain, and/or other diseases or disorders that are associated with AT2R and/or AT2R mediated signaling, World Intellectual Property Organization, , ,

Synthetic Routes 18

Conditions de réaction

1.1 Reagents: Methoxyacetonitrile , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Palladium diacetate , Water , Poly(oxy-1,2-ethanediyl), α-[4-[[3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trime… Solvents: Tetrahydrofuran ; 12 h, 45 °C

Référence

- Dehydration of primary amides to nitriles in water. Late-stage functionalization and 1-pot multistep chemoenzymatic processes under micellar catalysis conditions, Green Chemistry, 2022, 24(7), 2853-2858

Synthetic Routes 19

Conditions de réaction

1.1 Reagents: Sodium bicarbonate Catalysts: 2356187-82-9 Solvents: Ethanol ; 5 min

1.2 24 h, 35 °C

1.2 24 h, 35 °C

Référence

- 11C-, 12C-, and 13C-cyanation of electron-rich arenes via organic photoredox catalysis, Chem, 2023, 9(2), 343-362

2-Fluoro-4-methoxybenzonitrile Raw materials

- Benzaldehyde, 2-fluoro-4-methoxy-, oxime

- 1-bromo-2-fluoro-4-methoxy-benzene

- 1-fluoro-3-methoxybenzene

- 2,4-Difluorobenzonitrile

- Thiocyanic acid, 5-bromo-1H-indol-3-yl ester

- (2-fluoro-4-methoxyphenyl)boronic acid

- 4-Methoxy-2-nitrobenzonitrile

- 2-Fluoro-4-methoxybenzamide

- 2-Fluoro-1,4-dimethoxybenzene

- 2-Fluoro-4-methoxybenzaldehyde

- 2-Fluoro-4-hydroxybenzonitrile

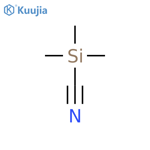

- trimethylsilanecarbonitrile

2-Fluoro-4-methoxybenzonitrile Preparation Products

2-Fluoro-4-methoxybenzonitrile Littérature connexe

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617

-

Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255

-

Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

94610-82-9 (2-Fluoro-4-methoxybenzonitrile) Produits connexes

- 123843-66-3(2,6-Difluoro-4-methoxybenzonitrile)

- 127667-01-0(2-Fluoro-5-methoxybenzonitrile)

- 82380-18-5(2-Fluoro-4-hydroxybenzonitrile)

- 119396-88-2(2-Fluoro-4,5-dimethoxybenzonitrile)

- 1466165-77-4(4-(1-phenyl-1H-pyrazol-4-yl)pyrrolidin-2-one)

- 2034436-29-6(3-{1-(cyclopropanesulfonyl)piperidin-3-yloxy}pyrazine-2-carbonitrile)

- 1015779-81-3(5-Bromo-3-methoxy-1H-pyrazole)

- 2171741-97-0(2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}hex-5-enoic acid)

- 2280935-41-1(octahydrocyclopentabpyrrol-3a-amine)

- 1006334-18-4(5-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:94610-82-9)2-Fluoro-4-methoxybenzonitrile

Pureté:99%/99%

Quantité:25g/100g

Prix ($):222.0/649.0